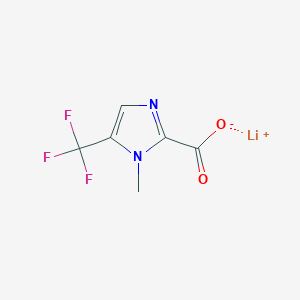

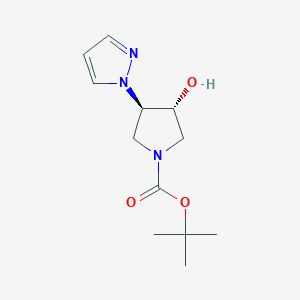

Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethylated compounds, such as 1-methyl-5-(trifluoromethyl)-1H-pyrazole , are key intermediates for important medicinal and agrochemical building blocks . They are often used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of similar compounds, like 1-methyl-5-(trifluoromethyl)-1H-pyrazole, has been reported . The process involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole by NBS in mild conditions was performed .Chemical Reactions Analysis

The generation and reactivity of a new 1-methyl-5-(trifluoromethyl)azafulvenium methide are described . Under microwave-induced pyrolysis conditions, this intermediate could be trapped by dipolarophiles, acting either as a 4π or as an 8π dipole .Applications De Recherche Scientifique

Application in Rechargeable Li Batteries :

- A study explored ionic liquids with various cations, including imidazolium derivatives, for use in 5V rechargeable battery systems. These ionic liquids demonstrated compatibility with lithium metal anodes and a wide electrochemical window, making them suitable for high-voltage applications (Borgel et al., 2009).

Electrochemical Investigations of Ionic Liquids :

- Research on a novel ionic liquid formed by coupling 4,5-dicyano-2-(trifluoromethyl)imidazole with N-butyl-N-methyl-pyrrolidinium cation showed stability and suitable ionic conductivity for application in lithium cells, especially at elevated temperatures (Ochel et al., 2017).

Enhancement of Electrochemical Performance in Li-Ion Batteries :

- A study highlighted the synthesis of an imidazolium functionalized imide-based electrolyte salt, improving lithium-ion battery performance, particularly when combined with conventional imide salts as additives (Ahmed et al., 2019).

Lithium Ion Solvation in Ionic Liquids :

- Lithium ion solvation in room-temperature ionic liquids, including imidazolium derivatives, was studied, showing potential for lithium ion coordination through bidentate ions. This research is pivotal for understanding lithium ion behavior in these solvents (Umebayashi et al., 2007).

Polymer Electrolyte Systems for Improved Ionic Conductivity :

- Research involving 1-butyl-3-methyl imidazolium trifluoromethanesulfonate in polymer blend electrolyte systems revealed increased ionic conductivity and thermal stability, crucial for developing efficient battery systems (Sim et al., 2014).

Room Temperature Molten Salts as Battery Electrolyte :

- A study using ethyl-methyl-imidazolium bis-(trifluoromethanesulfonyl)-imide as a solvent in lithium batteries demonstrated excellent cycling performance and capacity retention, indicating its effectiveness as an electrolyte (Garcia et al., 2004).

Mécanisme D'action

Orientations Futures

Trifluoromethylpyridine (TFMP) and its derivatives are expected to have many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Propriétés

IUPAC Name |

lithium;1-methyl-5-(trifluoromethyl)imidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2.Li/c1-11-3(6(7,8)9)2-10-4(11)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNCOHWLNWPNQD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=CN=C1C(=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3LiN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole](/img/structure/B2354555.png)

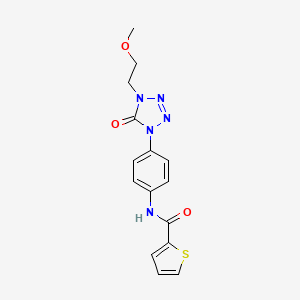

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354559.png)

![5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2354560.png)

![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)

![4-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2354575.png)